molecular formula C22H37N5O2 B2772080 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-23-9

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2772080
CAS No.: 851942-23-9
M. Wt: 403.571
InChI Key: WVNGTJQXKCBFHV-UHFFFAOYSA-N
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Description

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a piperidine ring with a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine and purine components. The piperidine ring can be synthesized through the hydrogenation of 3,5-dimethylpyridine . The purine base is then functionalized to introduce the heptyl and dimethyl groups at the appropriate positions. The final step involves the coupling of the piperidine and purine components under specific reaction conditions, such as the use of a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is unique due to its combination of a piperidine ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

851942-23-9

Molecular Formula

C22H37N5O2

Molecular Weight

403.571

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H37N5O2/c1-6-7-8-9-10-11-27-18(15-26-13-16(2)12-17(3)14-26)23-20-19(27)21(28)25(5)22(29)24(20)4/h16-17H,6-15H2,1-5H3

InChI Key

WVNGTJQXKCBFHV-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C

solubility

not available

Origin of Product

United States

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